molecular formula C12H16ClNO3S B14020767 N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide CAS No. 91803-04-2

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide

Cat. No.: B14020767
CAS No.: 91803-04-2
M. Wt: 289.78 g/mol
InChI Key: NUVQCTLRBODHTR-UHFFFAOYSA-N
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Description

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide is an organic compound with the molecular formula C13H18ClNO3S It is characterized by the presence of a butyl group, a chlorophenyl group, and a sulfonyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-butylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activity compared to its analogs with other substituents on the phenyl ring .

Properties

CAS No.

91803-04-2

Molecular Formula

C12H16ClNO3S

Molecular Weight

289.78 g/mol

IUPAC Name

N-butyl-2-(4-chlorophenyl)sulfonylacetamide

InChI

InChI=1S/C12H16ClNO3S/c1-2-3-8-14-12(15)9-18(16,17)11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

NUVQCTLRBODHTR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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